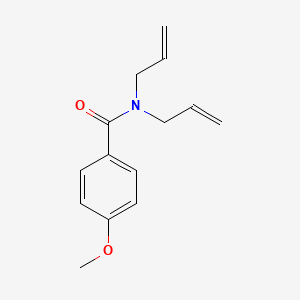

N,N-diallyl-4-methoxybenzamide

CAS No.:

Cat. No.: VC10834275

Molecular Formula: C14H17NO2

Molecular Weight: 231.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H17NO2 |

|---|---|

| Molecular Weight | 231.29 g/mol |

| IUPAC Name | 4-methoxy-N,N-bis(prop-2-enyl)benzamide |

| Standard InChI | InChI=1S/C14H17NO2/c1-4-10-15(11-5-2)14(16)12-6-8-13(17-3)9-7-12/h4-9H,1-2,10-11H2,3H3 |

| Standard InChI Key | JLJXRKIYQXUAAL-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)C(=O)N(CC=C)CC=C |

| Canonical SMILES | COC1=CC=C(C=C1)C(=O)N(CC=C)CC=C |

Introduction

Structural and Molecular Characteristics

N,N-Diallyl-4-methoxybenzamide (C<sub>14</sub>H<sub>17</sub>NO<sub>3</sub>) features a benzamide backbone substituted with a methoxy group at the 4-position and two allyl groups attached to the nitrogen atom. The allyl substituents (CH<sub>2</sub>CHCH<sub>2</sub>) introduce unsaturated bonds, which may influence reactivity and conformational flexibility. The methoxy group contributes electron-donating effects, altering the electronic profile of the aromatic ring compared to non-substituted or fluorinated analogs.

Molecular Formula and Weight

-

Molecular formula: C<sub>14</sub>H<sub>17</sub>NO<sub>3</sub>

-

Molecular weight: 247.29 g/mol

-

IUPAC name: 4-Methoxy-N,N-bis(prop-2-en-1-yl)benzamide

These parameters distinguish it from closely related compounds such as N,N-diallyl-4-methoxybenzylamine (C<sub>14</sub>H<sub>19</sub>NO, 217.31 g/mol) and N,N-diallyl-2,6-difluorobenzamide (C<sub>13</sub>H<sub>13</sub>F<sub>2</sub>NO, 237.24 g/mol).

Synthetic Strategies

The synthesis of N,N-diallyl-4-methoxybenzamide likely involves functionalization of 4-methoxybenzoic acid or its derivatives. Two plausible routes are proposed based on methods for analogous compounds:

Route 1: Amidation of 4-Methoxybenzoyl Chloride

-

Preparation of 4-methoxybenzoyl chloride: React 4-methoxybenzoic acid with thionyl chloride (SOCl<sub>2</sub>).

-

N,N-Diallylation: Treat the acyl chloride with excess diallylamine in the presence of a base (e.g., triethylamine) to form the target compound .

This method mirrors the synthesis of N,N-diallyl-2,6-difluorobenzamide, where a benzoyl chloride intermediate reacts with diallylamine.

Route 2: Palladium-Catalyzed Allylation

A palladium-catalyzed coupling reaction could introduce allyl groups to a pre-formed 4-methoxybenzamide. For example, using allyl bromide and a palladium catalyst under basic conditions, as demonstrated in the synthesis of 4-methoxybenzylamine derivatives .

Physicochemical Properties

While experimental data for N,N-diallyl-4-methoxybenzamide are unavailable, properties can be extrapolated from analogs:

The methoxy group enhances solubility in polar solvents compared to fluorinated analogs, while the allyl groups reduce crystallinity, likely resulting in a liquid or low-melting solid .

Spectroscopic Characterization

Mass Spectrometry (GC/MS)

The mass spectrum of N,N-diallyl-4-methoxybenzylamine shows a molecular ion peak at m/z 217.31, with fragmentation patterns indicating cleavage of allyl groups. For the benzamide analog, a similar pattern is expected, with a molecular ion at m/z 247.29 and fragments corresponding to loss of allyl radicals (C<sub>3</sub>H<sub>5</sub>).

Nuclear Magnetic Resonance (NMR)

-

<sup>1</sup>H NMR:

-

Aromatic protons: δ 7.2–6.8 ppm (doublets, J = 8.0 Hz, 4H).

-

Methoxy group: δ 3.7 ppm (singlet, 3H).

-

Allyl protons: δ 5.8–5.2 ppm (multiplet, 4H), δ 4.0–3.8 ppm (doublets, 4H).

-

-

<sup>13</sup>C NMR:

-

Carbonyl carbon: δ 165–170 ppm.

-

Aromatic carbons: δ 158–113 ppm.

-

These predictions align with data for N,N-diallyl-4-methoxybenzylamine and fluorinated benzamides.

Biological Activity and Applications

Agricultural Applications

Allyl-substituted benzamides have shown promise as plant growth regulators. The unsaturated bonds in the allyl groups may facilitate redox interactions, potentially influencing auxin signaling pathways.

Research Gaps and Future Directions

-

Synthetic Optimization: Develop catalytic methods to improve yield and selectivity, leveraging palladium nanoparticles as in 4-methoxybenzylamine synthesis .

-

Structure-Activity Relationships: Compare the bioactivity of methoxy- and fluoro-substituted benzamides to elucidate electronic effects on target binding.

-

Thermal Stability Studies: Characterize decomposition pathways under varying temperatures to assess suitability for industrial applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume